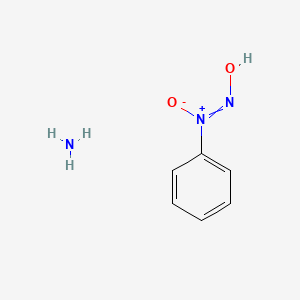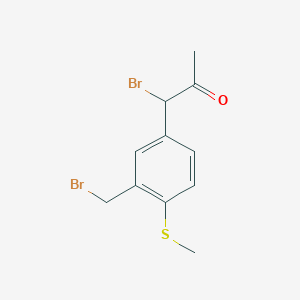![molecular formula C6H4ClN3O2 B14038321 6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with an appropriate oxazinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazino[2,3-B][1,4]oxazine: Similar in structure but lacks the chlorine atom.
2H-Pyrazino[2,3-B][1,4]oxazin-3(4H)-one: Similar core structure without the chlorine substitution.
Chloropyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness
6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one is unique due to the presence of both the pyrazine and oxazine rings, as well as the chlorine substitution. This combination of features imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C6H4ClN3O2 |
|---|---|
Peso molecular |
185.57 g/mol |
Nombre IUPAC |
6-chloro-4H-pyrazino[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C6H4ClN3O2/c7-3-1-8-6-5(9-3)10-4(11)2-12-6/h1H,2H2,(H,9,10,11) |
Clave InChI |
BZTYGYDSIJOIJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=NC(=CN=C2O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)

![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)





![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)

